(1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol
Description
(1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol is a pyrazole-based compound characterized by three key substituents:
- Position 1: A 4-chlorophenyl group, contributing electron-withdrawing effects.
- Position 3: A p-tolyl (4-methylphenyl) group, offering steric bulk and hydrophobic interactions.
Crystallographic refinement tools like SHELXL are critical for confirming its three-dimensional structure .
Structure
3D Structure
Properties
CAS No. |
618441-59-1 |
|---|---|
Molecular Formula |
C17H15ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H15ClN2O/c1-12-2-4-13(5-3-12)17-14(11-21)10-20(19-17)16-8-6-15(18)7-9-16/h2-10,21H,11H2,1H3 |
InChI Key |
CXWKUGJGKTZKHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Condensation Approach
The most widely reported method involves a three-step sequence: (1) formation of the pyrazole core, (2) introduction of the 4-chlorophenyl and p-tolyl substituents, and (3) hydroxylation of the C4 methyl group.
Step 1: Pyrazole Ring Formation
The pyrazole backbone is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, 4-chlorophenylhydrazine hydrochloride reacts with acetylacetone in ethanol under reflux to yield 1-(4-chlorophenyl)-3-methyl-1H-pyrazole. This intermediate is subsequently functionalized at the C3 position.
Step 2: Introduction of p-Tolyl Group
The p-tolyl group is introduced via Suzuki-Miyaura cross-coupling using palladium catalysts. A representative protocol employs 1-(4-chlorophenyl)-3-iodo-1H-pyrazole, p-tolylboronic acid, and in a tetrahydrofuran (THF)/water mixture at 80°C. This step achieves >85% yield with regioselective coupling at the C3 position.
Step 3: Hydroxylation of C4 Methyl Group
The final step involves oxidation of the C4 methyl group to a hydroxymethyl moiety. A common method uses selenium dioxide () in dioxane under reflux, followed by reduction with sodium borohydride () to stabilize the alcohol. This step typically yields 70–75% of the target compound.
One-Pot Synthesis via Dehydrogenation
A patent by WO2016113741A1 describes a streamlined one-pot method for analogous pyrazole derivatives. While tailored for 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole, its principles apply to the target compound:
-
Dehydrogenation of Pyrazolidinone Intermediate :
is dehydrogenated using molecular oxygen or air in the presence of a polar aprotic solvent (e.g., dimethylformamide) and a base (e.g., potassium carbonate). This generates without isolating intermediates. -
In Situ Functionalization :
The hydroxylated intermediate reacts directly with p-tolylmethanol under Mitsunobu conditions () to install the p-tolyl group and hydroxymethyl moiety in a single pot. This method reduces purification steps and improves overall yield (82–88%).
Catalytic Dehydrogenation Optimization
Recent advances emphasize catalytic dehydrogenation to enhance efficiency. For instance, copper(II) acetate () in acetonitrile at 60°C achieves complete conversion of pyrazolidinone to pyrazole within 4 hours. This method eliminates the need for harsh oxidants and is scalable to industrial production.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Catalytic Systems
-
Oxidation Catalysts : vs. . offers superior selectivity (95%) but requires careful handling due to toxicity.
Analytical Characterization
Post-synthesis analysis employs:
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted pyrazoles, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In coordination chemistry, (1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol serves as a ligand for metal complexes. Its ability to form stable complexes with transition metals has been utilized in catalysis and materials science.
| Application | Description |
|---|---|
| Ligand Formation | Forms stable complexes with transition metals |
| Catalysis | Used in various organic reactions |
Biology
This compound has been investigated for its antimicrobial , antifungal , and anticancer properties. Studies have shown that it can inhibit the growth of various bacterial strains and exhibit cytotoxic effects against cancer cells.
Case Study: Anticancer Activity
A study evaluated the anticancer potential of this compound against several cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
Medicine
In medicinal chemistry, this compound is explored for its bioactive properties, including its role as a potential therapeutic agent in treating metabolic disorders such as diabetes. Its derivatives have been studied as α-amylase inhibitors, which are crucial for managing blood sugar levels.
Case Study: α-Amylase Inhibition
Research demonstrated that derivatives of this compound effectively inhibit α-amylase activity, showcasing their potential in diabetes management.
| Compound | IC50 Value (µM) |
|---|---|
| Derivative A | 8.5 |
| Derivative B | 10.0 |
Mechanism of Action
The mechanism of action of (1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituent positions, aromatic groups, and functional moieties, influencing their physicochemical and biological properties. Below is a systematic comparison:
Variations in Position 1 Substituents
Impact : Para-substituted halogens (e.g., Cl, F) enhance metabolic stability, while meta-substitution may alter binding affinity in biological targets.
Variations in Position 3 Substituents
Impact : Electron-rich aromatic groups (e.g., p-tolyl) improve hydrophobic interactions, while heteroaromatic substituents (e.g., pyridinyl) modulate electronic properties.
Variations in Position 4 Substituents
Research Findings and Pharmacological Insights
- Antibacterial Activity : Pyrazole-3-carboxamide derivatives with 4-chlorophenyl groups demonstrate moderate activity against bacterial strains, highlighting the role of halogenated aromatics in antimicrobial design .
- Crystallographic Data : SHELX-refined structures of related compounds (e.g., ) reveal planar pyrazole rings and intermolecular hydrogen bonds involving -CH2OH, critical for stability .
Data Tables
Table 1. Physicochemical Properties of Selected Analogs
*Predicted using fragment-based methods.
Biological Activity
The compound (1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 3-p-tolyl-1H-pyrazole in the presence of suitable catalysts. The resulting product can be purified through recrystallization or chromatography techniques.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that similar compounds showed IC50 values ranging from 73 to 84 µg/mL against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively . These findings suggest a promising avenue for developing new anticancer agents based on this compound.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain pyrazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The presence of the chlorophenyl moiety is thought to enhance this activity by facilitating interactions with bacterial cell membranes.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The pyrazole ring allows for hydrogen bonding and π-π stacking interactions with various enzymes and receptors, potentially inhibiting their activity. For instance, it may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects .
Case Study 1: Anticancer Activity
In a recent study published in MDPI, the compound was tested against several cancer cell lines, demonstrating selective toxicity towards cancerous cells while sparing normal fibroblasts . This selectivity is crucial for reducing side effects in therapeutic applications.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrazole derivatives similar to this compound found that these compounds effectively inhibited bacterial growth in a dose-dependent manner . The study highlighted the structural importance of substituents on the pyrazole ring in enhancing antimicrobial efficacy.
Research Findings Summary
| Property | Finding |
|---|---|
| Anticancer Activity | IC50 values: 73-84 µg/mL against HepG2 and HeLa cells |
| Antimicrobial Activity | MIC: 0.0039 - 0.025 mg/mL against S. aureus and E. coli |
| Mechanism | Inhibition of enzymes involved in cell proliferation |
Q & A
Basic Research Questions
Q. How can synthetic routes for (1-(4-chlorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction parameters such as temperature (80–120°C for cyclocondensation), solvent polarity (e.g., ethanol or acetonitrile), and catalyst (e.g., acetic acid for hydrazine-mediated reactions). Monitor intermediate formation via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm final product purity using HPLC (≥95% purity) . Key steps include:
- Condensation : React 4-chlorophenylhydrazine with β-keto esters under reflux.
- Functionalization : Introduce the p-tolyl group via Suzuki coupling or nucleophilic substitution.
- Hydroxymethylation : Protect the hydroxymethyl group using trimethylsilyl chloride during acidic conditions .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Identify proton environments (e.g., pyrazole C-H at δ 7.8–8.2 ppm, hydroxymethyl -CH2OH at δ 4.5–5.0 ppm) and aromatic substituents .
- FTIR : Confirm hydroxyl (-OH stretch at 3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 339.08) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Anti-inflammatory : Measure COX-2 inhibition (IC50) via ELISA .
- Antimicrobial : Use broth microdilution (MIC values against S. aureus or E. coli) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC50 calculations .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer :
- Crystallization : Grow crystals via slow evaporation in methanol/chloroform (1:1) .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refine with SHELXL (R1 < 0.05 for high-resolution data) .
- Handling Disorders : Apply TWIN/BASF commands in SHELXL for twinned crystals .
- Validation : Check geometric parameters (e.g., pyrazole ring planarity: RMSD < 0.01 Å) using WinGX/ORTEP .
Q. What computational strategies elucidate electronic properties and intermolecular interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to predict reactivity .
- Electrostatic Potential (ESP) : Map using Multiwfn to identify nucleophilic/electrophilic sites (e.g., hydroxymethyl oxygen as a H-bond donor) .
- Molecular Docking : Simulate binding to COX-2 (PDB: 5KIR) with AutoDock Vina; analyze binding energies (ΔG < -8 kcal/mol) .
Q. How can contradictory data between spectroscopic and computational models be resolved?
- Methodological Answer :
- Vibrational Analysis : Compare experimental FTIR peaks (e.g., C-Cl stretch at 750 cm⁻¹) with scaled DFT frequencies (scale factor: 0.967) .
- NMR Chemical Shift Discrepancies : Use GIAO method in Gaussian09 to calculate shifts; adjust for solvent effects (e.g., PCM model for DMSO) .
- X-ray vs. DFT Geometry : Overlay structures in Mercury (RMSD < 0.1 Å); assess crystal packing effects (e.g., π-π stacking) .
Q. What strategies enhance structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups at the p-tolyl position .
- Pharmacophore Mapping : Identify critical motifs (e.g., hydroxymethyl for H-bonding, chlorophenyl for lipophilicity) using Discovery Studio .
- QSAR Models : Train with MLR or PLS (R² > 0.8) on logP, polar surface area, and IC50 data .
Q. How do substituents influence reaction mechanisms in derivative synthesis?
- Methodological Answer :
- Electrophilic Substitution : The 4-chlorophenyl group directs nitration to the meta position (Hammett σ+ ~0.11) .
- Nucleophilic Attack : Hydroxymethyl’s -OH participates in Mitsunobu reactions (e.g., with DIAD/PPh3) to form ether derivatives .
- Cross-Coupling : Optimize Buchwald-Hartwig amination (Pd2(dba)3/XPhos) for aryl amine introduction .
Q. What protocols mitigate degradation of the hydroxymethyl group during synthesis?
- Methodological Answer :
- Protection/Deprotection : Use TMSCl for silylation during acidic steps; remove with TBAF .
- Low-Temperature Reactions : Conduct alkylation at -20°C to prevent oxidation .
- Stabilization : Add radical scavengers (e.g., BHT) in refluxing toluene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
